molecular formula C20H28N4O4S B1682695 2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide CAS No. 113213-52-8

2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide

Cat. No.: B1682695
CAS No.: 113213-52-8
M. Wt: 420.5 g/mol
InChI Key: QWUBBMZLZGPJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide: is a complex organic compound with a unique structure that combines a quinazoline moiety with a piperidine ring and an isothiazolidine dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide typically involves multiple steps. The starting materials often include 6,7-dimethoxyquinazoline and piperidine derivatives. The key steps in the synthesis may involve:

    Formation of the Quinazoline Moiety: This can be achieved through the reaction of appropriate aniline derivatives with formamide or other formylating agents.

    Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions involving suitable precursors.

    Linking the Quinazoline and Piperidine Units: This step often involves nucleophilic substitution reactions to form the desired linkage.

    Introduction of the Isothiazolidine Dioxide Group: This can be achieved through the reaction of the intermediate compound with isothiazolidine dioxide precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the isothiazolidine dioxide group.

    Reduction: Reduction reactions can target the quinazoline moiety, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the piperidine and isothiazolidine dioxide groups.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various substituted quinazoline and piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound can be used as a probe to study the interactions of quinazoline derivatives with biological targets, including enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific pathways. Its structure allows for the modulation of biological activity through structural modifications.

Industry: In the industrial sector, the compound can be used in the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The quinazoline moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The isothiazolidine dioxide group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    6,7-Dimethoxyquinazoline: Shares the quinazoline core but lacks the piperidine and isothiazolidine dioxide groups.

    Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Isothiazolidine Dioxide Derivatives: Compounds with the isothiazolidine dioxide group but different core structures.

Uniqueness: The uniqueness of 2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide lies in its combination of the quinazoline, piperidine, and isothiazolidine dioxide groups

Properties

CAS No.

113213-52-8

Molecular Formula

C20H28N4O4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C20H28N4O4S/c1-27-18-12-16-17(13-19(18)28-2)21-14-22-20(16)23-8-4-15(5-9-23)6-10-24-7-3-11-29(24,25)26/h12-15H,3-11H2,1-2H3

InChI Key

QWUBBMZLZGPJSA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCN4CCCS4(=O)=O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCN4CCCS4(=O)=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UK 35493, UK-35493, UK35493

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide
Reactant of Route 3
2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide
Reactant of Route 5
2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.